molecular formula C19H22N2O3 B5308059 4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(3-methylphenyl)butanamide

4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(3-methylphenyl)butanamide

Cat. No.: B5308059
M. Wt: 326.4 g/mol
InChI Key: SLOGRGBJKDQVOV-UHFFFAOYSA-N
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Description

4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(3-methylphenyl)butanamide is a synthetic organic compound that belongs to the class of amides. It features a complex structure with multiple functional groups, including a dioxoisoindoline moiety and a substituted butanamide chain. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(3-methylphenyl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the dioxoisoindoline core: This can be achieved through the cyclization of an appropriate precursor, such as phthalic anhydride, with an amine.

    Attachment of the butanamide chain: This step involves the reaction of the dioxoisoindoline intermediate with a butanoyl chloride derivative in the presence of a base.

    Substitution with the 3-methylphenyl group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dioxoisoindoline moiety.

    Reduction: Reduction reactions could target the carbonyl groups within the dioxoisoindoline structure.

    Substitution: The aromatic ring in the 3-methylphenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it might involve:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways Involved: Modulation of signaling pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-dioxoisoindolin-2-yl)butanamide: Lacks the 3-methylphenyl group.

    N-(3-methylphenyl)butanamide: Lacks the dioxoisoindoline moiety.

    4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)butanamide: Lacks the 3-methylphenyl substitution.

Uniqueness

The presence of both the dioxoisoindoline moiety and the 3-methylphenyl group in 4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(3-methylphenyl)butanamide makes it unique. This combination of functional groups may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(3-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-13-6-4-7-14(12-13)20-17(22)10-5-11-21-18(23)15-8-2-3-9-16(15)19(21)24/h2-4,6-7,12,15-16H,5,8-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOGRGBJKDQVOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCCN2C(=O)C3CC=CCC3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49717923
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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